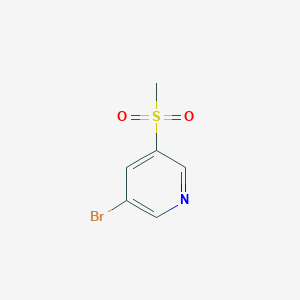

3-Bromo-5-(methylsulfonyl)pyridine

Vue d'ensemble

Description

3-Bromo-5-(methylsulfonyl)pyridine (3-BMS) is a heterocyclic compound that is used in various scientific research applications. It is an important building block for the synthesis of organic molecules, and its use in the laboratory has been steadily increasing in recent years. 3-BMS is a versatile compound that can be used for a wide range of applications, from drug discovery to materials science.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

3-Bromo-5-(methylsulfonyl)pyridine is utilized in various synthetic processes, particularly in the formation of novel drugs and heterocyclic compounds. For example, Zhou et al. (2015) synthesized the isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, demonstrating the role of pyridinesulfonamide structures in novel drug synthesis. The study involved detailed crystallographic and electronic circular dichroism analyses to determine the absolute configurations of these compounds (Zhou et al., 2015). Mphahlele and Maluleka (2021) also conducted an experimental and computational structural study on N-(2-cyanophenyl)disulfonamides derived from 5-bromo-anthranilamide, highlighting the significance of pyridine derivatives in structural chemistry (Mphahlele & Maluleka, 2021).

Quantum Mechanical Investigations

In quantum mechanical studies, Ahmad et al. (2017) described the synthesis of novel pyridine-based derivatives using Suzuki cross-coupling reactions. Their research included Density Functional Theory (DFT) studies to understand the reaction pathways and the potential of these derivatives as chiral dopants for liquid crystals (Ahmad et al., 2017).

Catalytic Applications

In the field of catalysis, Khazaei et al. (2013) developed a sulfonic acid functionalized pyridinium chloride, illustrating the application of pyridine derivatives in catalysis. This material was used as a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines (Khazaei et al., 2013).

Safety and Hazards

Orientations Futures

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the methodology developed in the study further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Analyse Biochimique

Biochemical Properties

3-Bromo-5-(methylsulfonyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways. For example, it can bind to kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The binding of this compound to kinases can alter the phosphorylation status of target proteins, leading to changes in cellular signaling and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Moreover, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism . Additionally, this compound can influence cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways they regulate.

In addition to enzyme interactions, this compound can also interact with receptors on the cell surface or within the cell. These interactions can trigger downstream signaling events, leading to changes in cellular function. Furthermore, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the degradation of this compound, resulting in the formation of degradation products that may have different biochemical properties .

In terms of long-term effects, this compound has been found to exert sustained effects on cellular function in both in vitro and in vivo studies. For example, chronic exposure to this compound can lead to persistent changes in gene expression, cellular signaling, and metabolism . These long-term effects highlight the importance of considering the temporal aspects of this compound’s action in biochemical studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its threshold effects, as well as any toxic or adverse effects at high doses. It has been observed that low to moderate doses of this compound can produce beneficial effects on cellular function and metabolism without causing significant toxicity . At high doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity .

Threshold effects have also been identified, where specific dosages of this compound are required to achieve a particular biochemical or cellular response. These threshold effects are important for determining the optimal dosage range for therapeutic applications and for minimizing the risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of key metabolites, thereby influencing cellular metabolism.

Propriétés

IUPAC Name |

3-bromo-5-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAIMMQZMLBREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625390 | |

| Record name | 3-Bromo-5-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445491-71-4 | |

| Record name | 3-Bromo-5-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(methylsulfonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

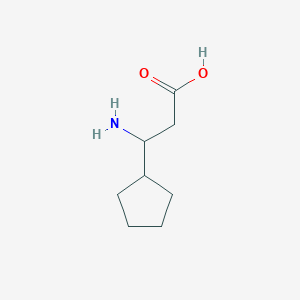

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

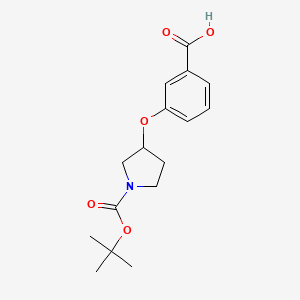

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)